Potent MPO Chlorinating Activity Inhibition Comparable to a Standard Control
(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one (4'-aminochalcone) exhibits potent inhibition of the chlorinating activity of myeloperoxidase (MPO), an activity that is absent in many natural chalcones [1]. Its inhibitory potency (IC50 = 0.265 ± 0.036 µM) is comparable to that of 5-fluorotryptamine (IC50 = 0.192 ± 0.012 µM), a known potent MPO inhibitor [1].
| Evidence Dimension | Inhibition of MPO chlorinating activity (IC50) |
|---|---|
| Target Compound Data | 0.265 ± 0.036 µM |
| Comparator Or Baseline | 5-Fluorotryptamine (IC50 = 0.192 ± 0.012 µM) |
| Quantified Difference | Target compound is 1.38-fold less potent than the comparator, but both are in the sub-micromolar range. |
| Conditions | In vitro assay using isolated human neutrophil MPO. |
Why This Matters
This data demonstrates that the target compound is a potent MPO inhibitor, validating its selection as a tool compound for studying MPO-related inflammatory pathways.
- [1] Zeraik, M. L., Ximenes, V. F., Regasini, L. O., Dutra, L. A., Silva, D. H., Fonseca, L. M., Coelho, D., Machado, S. A., & Bolzani, V. S. (2012). 4'-Aminochalcones as novel inhibitors of the chlorinating activity of myeloperoxidase. Current medicinal chemistry, 19(31), 5405–5413. https://doi.org/10.2174/092986712803833344 View Source
